molecular formula C11H11N3O B12442900 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile

2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile

Cat. No.: B12442900
M. Wt: 201.22 g/mol
InChI Key: MQTNZIGRLNCWTR-UHFFFAOYSA-N
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Description

2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile is a complex organic compound with a unique structure that includes a quinoline ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions .

Preparation Methods

The synthesis of 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to produce larger quantities of the compound.

Chemical Reactions Analysis

2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetonitrile

InChI

InChI=1S/C11H11N3O/c12-5-6-14-10-3-2-9(13)7-8(10)1-4-11(14)15/h2-3,7H,1,4,6,13H2

InChI Key

MQTNZIGRLNCWTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC#N

Origin of Product

United States

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